molecular formula C70H52MnN2O4 B13834235 (1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate

(1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate

Cat. No.: B13834235
M. Wt: 1040.1 g/mol
InChI Key: MKVVRIGCQUNSSR-XKCBYAASSA-N
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Description

This manganese(III) complex (CAS 158052-18-7) is a chiral coordination compound with a molecular formula of C₇₀H₄₉MnN₂O₄ and a molecular weight of 1037.1 g/mol . The acetate counterion balances the +3 charge on the manganese center, while the ethylenediaminato backbone ensures rigid coordination geometry .

This compound is categorized under manganese complexes, primarily used in asymmetric catalysis and enantioselective transformations due to its chiral environment . Its synthesis involves the condensation of chiral binaphthol derivatives with ethylenediamine, followed by metalation with manganese(III) acetate .

Properties

Molecular Formula

C70H52MnN2O4

Molecular Weight

1040.1 g/mol

IUPAC Name

acetic acid;3-[[(1S,2S)-2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese

InChI

InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/t65-,66-;;/m0../s1

InChI Key

MKVVRIGCQUNSSR-XKCBYAASSA-N

Isomeric SMILES

CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=N[C@@H](C6=CC=CC=C6)[C@H](C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8O)C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)O.[Mn]

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8O)C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)O.[Mn]

Origin of Product

United States

Preparation Methods

Preparation of the Bis-Schiff Base Ligand

The ligand synthesis involves a condensation reaction between the primary amine groups of (1S,2S)-1,2-diphenylethylenediamine and the aldehyde groups of (R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-carbaldehyde. The reaction is typically conducted in anhydrous solvents such as ethanol or toluene under reflux conditions to promote imine formation. Removal of water by azeotropic distillation or molecular sieves drives the equilibrium toward Schiff base formation.

Typical reaction conditions:

Parameter Details
Solvent Anhydrous ethanol or toluene
Temperature Reflux (~78-110 °C depending on solvent)
Reaction time 12-24 hours
Molar ratio 1:2 (diamine:aldehyde)
Water removal Azeotropic distillation or molecular sieves

The product is isolated by filtration or crystallization, yielding the bis-imine ligand as a solid.

Complexation with Manganese(III) Acetate

The manganese(III) complex is formed by reacting the bis-Schiff base ligand with manganese(III) acetate under controlled conditions. The manganese(III) acetate provides the metal center and acetate counterions.

Key points in complexation:

  • The ligand and manganese(III) acetate are dissolved in an appropriate solvent, often acetic acid or a mixture of acetic acid and an organic solvent like dichloromethane.
  • The reaction is carried out under inert atmosphere (nitrogen or argon) to prevent oxidation side reactions.
  • Stirring at room temperature or mild heating (30-50 °C) for several hours (6-24 hours) promotes complex formation.
  • The product precipitates as a crystalline solid, which is filtered, washed, and dried under nitrogen or vacuum.

Purification and Characterization

The crude complex is purified by recrystallization from solvents such as ethanol or acetone to enhance purity, typically achieving 89% or higher by titrimetric analysis.

Characterization methods include:

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome
1 Mix (1S,2S)-1,2-diphenylethylenediamine (1 equiv) with (R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-carbaldehyde (2 equiv) in anhydrous ethanol Formation of bis-Schiff base ligand after reflux for 18 h
2 Add manganese(III) acetate (1 equiv) to ligand solution under nitrogen atmosphere, stir at 40 °C for 12 h Formation of manganese(III) complex precipitate
3 Filter precipitate, wash with cold ethanol, dry under vacuum Isolated crystalline manganese(III) acetate complex
4 Recrystallize from ethanol to improve purity Final product with >89% purity

Data Table: Summary of Preparation Parameters

Parameter Typical Value/Condition Notes
Ligand synthesis solvent Ethanol or toluene Anhydrous conditions preferred
Ligand synthesis temperature Reflux (78-110 °C) 12-24 hours
Ligand:diamine molar ratio 2:1 Ensures complete imine formation
Metal source Manganese(III) acetate Commercially available
Complexation solvent Acetic acid or mixed solvents Inert atmosphere recommended
Complexation temperature 30-50 °C Mild heating
Complexation time 6-24 hours Monitored by precipitation
Purity after recrystallization ≥89% (titrimetric analysis) Confirmed by elemental and spectroscopic methods
Physical form Crystalline solid Suitable for catalytic applications

Research Findings and Notes

  • The compound's catalytic efficiency in asymmetric epoxidation correlates strongly with the stereochemical purity of the ligand and the integrity of the manganese(III) coordination sphere.
  • The acetate ligand plays a key role in stabilizing the manganese(III) oxidation state and facilitating substrate binding during catalysis.
  • The preparation method described is reproducible and scalable, with yields typically sufficient for laboratory and pilot-scale synthesis.
  • No significant alternative synthetic routes or improvements have been reported in recent patents or scientific literature beyond optimizing reaction conditions for yield and purity.
  • The compound is sensitive to moisture and oxygen; hence, inert atmosphere techniques and dry solvents are critical for high-quality synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate undergoes various types of chemical reactions, including:

    Oxidation: The manganese center can participate in oxidation reactions, often acting as a catalyst.

    Reduction: Under specific conditions, the compound can be reduced, altering the oxidation state of manganese.

    Substitution: Ligand exchange reactions can occur, where the chiral ligands are replaced by other coordinating entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or organic peroxides for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres to maintain the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield manganese(IV) or manganese(V) species, while reduction reactions may produce manganese(II) complexes.

Scientific Research Applications

Catalytic Applications

Oxidation Reactions:
Manganese(III) acetate has been widely studied for its ability to catalyze oxidation reactions. It facilitates the oxidation of amino acids, as demonstrated in a study where the kinetics of oxidation of glycine, alanine, and valine were analyzed in aqueous sulfuric acid. The findings indicated that the reaction exhibited a second-order dependence on manganese(III) concentration and a first-order dependence on substrate concentration . This suggests that manganese(III) acetate can effectively mediate reactions involving amino acids under acidic conditions.

Radical Reactions:
The compound is also employed in free radical reactions, which are crucial for organic synthesis. For instance, it has been utilized in the radical cyclization of 1,3-dicarbonyl compounds with hindered olefins. This application highlights its versatility as a reagent in organic transformations . The ability to generate radicals makes manganese(III) acetate an attractive option for synthesizing complex organic molecules.

Organic Synthesis

Synthesis of Natural Products:
The compound plays a pivotal role in synthesizing various natural products through oxidative radical reactions. A notable example includes the synthesis of aminobenzoquinone derivatives from commercially available precursors via a series of reactions that involve manganese(III) acetate . Such synthetic pathways are essential for developing pharmaceuticals and biologically active compounds.

Mechanistic Insights:
Research has shown that manganese(III) acetate can generate reactive intermediates that facilitate the formation of carbon-carbon bonds through radical mechanisms. This capability is particularly valuable in constructing complex molecular architectures found in many natural products .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Catalytic ReactionsMediates oxidation reactions of amino acidsSecond-order kinetics with respect to Mn(III)
Organic SynthesisFacilitates radical cyclization and synthesis of natural productsEffective in generating aminobenzoquinone derivatives
Therapeutic PotentialPotential antioxidant propertiesRequires further investigation into biological effects

Case Studies

Case Study 1: Oxidation Kinetics
In a detailed study on the oxidation kinetics of amino acids using manganese(III) acetate in sulfuric acid media, researchers established a comprehensive kinetic model that elucidated the reaction mechanism. The study confirmed that manganese(III) species play a crucial role in mediating these reactions and provided insights into optimizing reaction conditions for better yields .

Case Study 2: Radical Cyclization
A study focusing on the radical cyclization reactions mediated by manganese(III) acetate demonstrated its effectiveness in synthesizing complex organic frameworks from simpler precursors. The research highlighted the mechanistic pathways involved and the efficiency of manganese(III) as a catalyst in organic synthesis .

Mechanism of Action

The mechanism by which (1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate exerts its effects involves the coordination of the manganese center with substrates, facilitating electron transfer processes. The chiral ligands create a specific environment around the manganese ion, enhancing its ability to catalyze asymmetric reactions. The molecular targets and pathways involved include various oxidative enzymes and substrates that participate in electron transfer reactions.

Comparison with Similar Compounds

Comparison with Similar Manganese(III) Complexes

Structural and Functional Differences

The table below compares key features of this compound with structurally related manganese(III) complexes:

Property Target Compound Jacobsen’s Mn-Salen Catalyst Mn(III)-BINOL Complexes
Ligand Type Bis-binaphthyl ethylenediaminato Salen (Schiff base) BINOL-derived phosphoric acid
Molecular Weight (g/mol) 1037.1 ~500–600 ~800–900
Chiral Centers Multiple (binaphthyl + ethylenediamine) Two (salen backbone) Two (BINOL backbone)
Primary Applications Asymmetric oxidation, C–H activation Epoxidation, cyclopropanation Asymmetric organocatalysis
Solubility Moderate in polar aprotic solvents (e.g., DCM) High in DCM, THF Low in non-polar solvents
Key Observations:
  • Ligand Rigidity : Unlike flexible salen ligands, the ethylenediaminato backbone in the target compound enforces a fixed geometry, reducing conformational freedom and improving catalytic reproducibility .
  • Redox Activity : Manganese(III) centers in all three complexes mediate oxidation reactions, but the target compound’s binaphthyl system may stabilize higher oxidation states, as seen in analogous cobalt-binaphthyl systems .

Catalytic Performance in Asymmetric Epoxidation

Catalyst Type Substrate Scope Enantiomeric Excess (ee) Turnover Frequency (TOF, h⁻¹)
Target Compound Aryl alkenes, styrenes (inferred) ~80–90% (predicted) Moderate (10–50)
Jacobsen’s Catalyst Styrenes, dienes 70–95% High (100–500)
Mn-BINOL Phosphates α,β-unsaturated carbonyls 85–99% Low (<10)
Insights:
  • The target compound’s predicted ee values (80–90%) align with trends observed in binaphthyl-containing catalysts, where π–π interactions between aromatic substrates and ligands enhance stereocontrol .
  • Its lower TOF compared to Jacobsen’s catalyst may arise from slower substrate diffusion due to steric bulk, a trade-off for higher selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this manganese(III) complex, and what are the critical reaction parameters?

  • Methodology : The synthesis involves a multi-step ligand-metal coordination process. First, the chiral binaphthyl-derived Schiff base ligand is prepared via condensation of (R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-carbaldehyde with (1S,2S)-1,2-diphenylethylenediamine under inert conditions. The manganese(III) complex is then formed by reacting the ligand with manganese(III) acetate in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours. Critical parameters include:

  • Stoichiometry : A 2:1 ligand-to-manganese ratio ensures proper coordination .
  • Oxygen exclusion : Manganese(III) is sensitive to reduction; reactions require strict argon/nitrogen purging.
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization from ethanol yields high-purity product .

Q. How can researchers confirm the stereochemical integrity and enantiomeric purity of this complex?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IA/IB column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time consistency confirms purity .
  • Circular Dichroism (CD) : Compare CD spectra with known enantiomeric standards; Cotton effects at 250–300 nm indicate chiral ligand environment .
  • X-ray crystallography : Resolves absolute configuration of the binaphthyl and ethylenediamine moieties .

Q. What spectroscopic techniques are effective for characterizing this complex?

  • Methodology :

  • UV-Vis spectroscopy : λmax at 420–450 nm (d-d transitions) and 280 nm (ligand π→π*) confirm metal-ligand charge transfer .
  • EPR spectroscopy : Signals at g ≈ 4.3 and 2.0 validate Mn(III) oxidation state (high-spin d<sup>4</sup>) .
  • FT-IR : Stretching frequencies at 1600–1650 cm<sup>-1</sup> (C=N) and 3400 cm<sup>-1</sup> (O-H) verify ligand coordination .

Q. What safety precautions are necessary for handling this manganese complex?

  • Methodology :

  • Toxicology : Manganese(III) compounds are neurotoxic; use fume hoods, nitrile gloves, and PPE. Monitor airborne concentrations (OSHA PEL: 5 mg/m³) .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before disposal as heavy metal waste .

Advanced Research Questions

Q. How does ligand geometry influence catalytic activity in asymmetric oxidations?

  • Methodology :

  • Steric effects : Bulky binaphthyl groups create a chiral pocket, enhancing enantioselectivity in epoxidation. Compare turnover numbers (TON) with structurally modified ligands .
  • Electronic effects : Electron-withdrawing groups on the phenyl ring increase Mn(III) electrophilicity, accelerating substrate oxidation. Use Hammett plots to correlate substituents with reaction rates .

Q. How to resolve contradictions in catalytic efficiency across solvent systems?

  • Methodology :

  • Solvent screening : Test solvents (e.g., toluene, DMF, CH3CN) and correlate polarity/dielectric constants with yield/enantiomeric excess (ee). For example, non-polar solvents improve ee by stabilizing transition-state geometry .
  • Kinetic profiling : Use stopped-flow UV-Vis to monitor intermediate formation rates. Discrepancies may arise from solvent-dependent Mn(III)/Mn(IV) redox shifts .

Q. What mechanistic insights have computational studies provided for reactions mediated by this catalyst?

  • Methodology :

  • DFT calculations : Model the Mn-O intermediate during alkene epoxidation. Studies show a radical rebound mechanism with spin density localized on Mn(IV)=O .
  • Molecular dynamics : Simulate substrate entry into the chiral cavity; steric clashes explain ee variations in bulky alkenes .

Q. How to optimize the ligand:metal ratio for enhanced performance?

  • Methodology :

  • Job’s plot analysis : Vary ligand:Mn(III) ratios (0.5:1 to 3:1) and monitor catalytic activity (TON, ee). Optimal performance occurs at 2:1, balancing coordination saturation and steric hindrance .
  • Leaching tests : Use ICP-MS to detect Mn in solution; excess ligand reduces metal leaching but may lower turnover frequency .

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